1-Bromo-4-phenylsulfanylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Bromo-4-phenylsulfanylbenzene has been reported. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Scientific Research Applications
Synthesis of Triazines In a study by Ghorbani-Vaghei et al. (2015), N-halosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, were used as catalysts for synthesizing 1,2,4-triazines. This demonstrates the use of brominated compounds in facilitating important chemical reactions under solvent-free conditions, highlighting the potential utility of 1-Bromo-4-phenylsulfanylbenzene in similar contexts (Ghorbani‐Vaghei et al., 2015).
Lithium-Bromine Exchange Reactions Bailey, Luderer, and Jordan (2006) explored the impact of solvent on lithium-bromine exchange reactions using aryl bromides like 1-bromo-4-tert-butylbenzene. Their findings can inform the potential chemical behavior of this compound in similar exchange reactions, which are crucial in various organic syntheses (Bailey, Luderer, & Jordan, 2006).
Halogenation Reactions Research by Bovonsombat and Mcnelis (1993) on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts is relevant. This study provides insights into the halogenation mechanisms that could be applicable to this compound, showing its potential in creating halogenated organic compounds (Bovonsombat & Mcnelis, 1993).
Synthesis of Fluorinated Compounds The study by Ermert et al. (2004) compared methods for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting the importance of brominated compounds in the creation of fluorinated derivatives for applications such as PET imaging (Ermert et al., 2004).
Applications in Liquid Crystals Bertini et al. (2003) explored the use of compounds derived from this compound in the synthesis of chiral liquid crystals. These findings show the compound’s potential in the field of materials science, particularly in the creation of chiral liquid crystalline structures (Bertini et al., 2003).
Formation of Charge Transfer Complexes Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene in polymer solar cells, showing how similar brominated compounds like this compound could potentially be used to improve the electron transfer process in such cells (Fu et al., 2015).
Catalysis in Cross-Coupling Reactions Research by Zell et al. (2012) on the activation of aryl bromides at Ni0(NHC)2 in Suzuki–Miyaura cross-coupling reactions highlights the potential role of this compound in similar catalytic processes, crucial in organic synthesis and pharmaceuticals (Zell et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-phenylsulfanylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in a wide range of organic compounds, and its reactivity plays a crucial role in many chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS). In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring. This interaction generates a positively charged intermediate, known as an arenium ion . In the second step of the reaction, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction involving this compound affects the biochemical pathway of aromatic compound synthesis. The introduction of the bromine atom to the benzene ring can lead to the formation of various downstream products, depending on the specific conditions and reactants present .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 265169, density of 15±01 g/cm3, and boiling point of 3556±250 °C at 760 mmHg , suggest that it may have significant bioavailability.
Result of Action
The result of the action of this compound is the formation of a brominated benzene ring. This reaction can lead to the synthesis of a wide range of brominated organic compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of the EAS reaction can be affected by the presence of catalysts, the temperature, and the pH of the reaction environment . Additionally, the stability and efficacy of the compound can be influenced by storage conditions, such as temperature and humidity .
Properties
IUPAC Name |
1-bromo-4-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKUVWFRUQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309951 | |
Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65662-88-6 | |
Record name | 65662-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOPHENYL PHENYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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